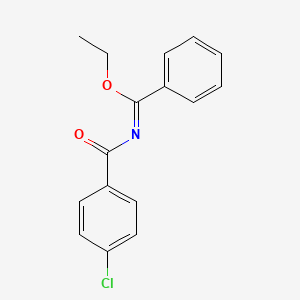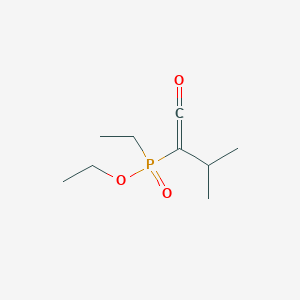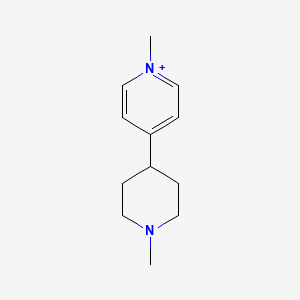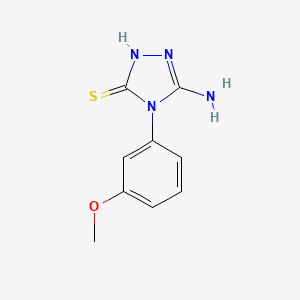![molecular formula C21H20O B14406483 1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene CAS No. 84249-67-2](/img/structure/B14406483.png)
1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a methoxyphenyl group attached to a prop-1-en-2-yl chain, which is further connected to a methylnaphthalene core. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Métodos De Preparación
The synthesis of 1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene typically involves a series of organic reactions. One common method is the Claisen-Schmidt condensation, where an aldehyde and a ketone react in the presence of a base to form the desired product. For this compound, the reaction between 2-methoxybenzaldehyde and 4-methylnaphthalene in the presence of sodium hydroxide can be employed . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bond into a single bond, forming a saturated derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with hydrogen gas can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene involves its interaction with various molecular targets. For instance, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key pathway involved in inflammation and cancer . By binding to the DNA-binding domain of STAT3, this compound prevents the transcription of genes associated with cell proliferation and survival.
Comparación Con Compuestos Similares
1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene can be compared with other similar compounds such as:
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP): This compound also inhibits STAT3 activation and has been studied for its anti-inflammatory and neuroprotective effects.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
84249-67-2 |
|---|---|
Fórmula molecular |
C21H20O |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
1-[3-(2-methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene |
InChI |
InChI=1S/C21H20O/c1-15-12-13-19(20-10-6-5-9-18(15)20)16(2)14-17-8-4-7-11-21(17)22-3/h4-13H,2,14H2,1,3H3 |
Clave InChI |
ZMSXMPOLDCASPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C2=CC=CC=C12)C(=C)CC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2-(Pentadecyloxy)ethoxy]propan-1-OL](/img/structure/B14406409.png)
![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)



![1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14406444.png)



![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea](/img/structure/B14406480.png)

